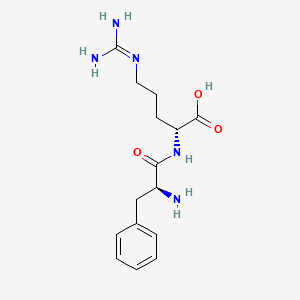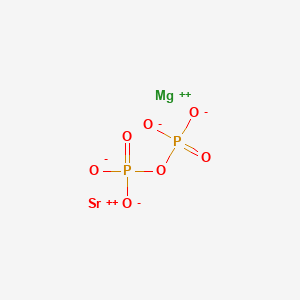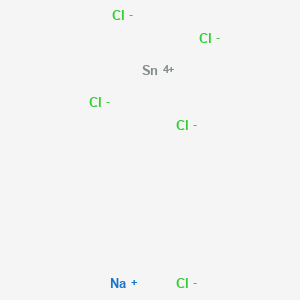
Stannate(1-), pentachloro-, sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannate(1-), pentachloro-, sodium is an inorganic compound with the chemical formula Na[SnCl5]. It is a coordination complex where the central tin atom is surrounded by five chlorine atoms and one sodium ion. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Stannate(1-), pentachloro-, sodium can be synthesized through the reaction of tin(IV) chloride (SnCl4) with sodium chloride (NaCl) in an aqueous solution. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired complex. The general reaction is as follows:
SnCl4+NaCl→Na[SnCl5]
Industrial Production Methods
Industrial production of this compound involves the use of high-purity reagents and controlled reaction environments. The process may include steps such as dissolution, filtration, and crystallization to obtain the pure compound. The reaction is usually carried out in large reactors with precise temperature and pH control to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Stannate(1-), pentachloro-, sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to lower oxidation state tin compounds.
Substitution: Chlorine atoms in the complex can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligands such as ammonia (NH3) and phosphines (PR3) can replace chlorine atoms under specific conditions.
Major Products Formed
Oxidation: Higher oxidation state tin compounds such as tin(IV) oxide (SnO2).
Reduction: Lower oxidation state tin compounds such as tin(II) chloride (SnCl2).
Substitution: Complexes with different ligands, such as Na[Sn(NH3)5] or Na[Sn(PR3)5].
Aplicaciones Científicas De Investigación
Stannate(1-), pentachloro-, sodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Investigated for its potential use in biological assays and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals, electroplating, and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism of action of stannate(1-), pentachloro-, sodium involves its ability to form stable complexes with various substrates. The central tin atom can coordinate with different ligands, influencing the reactivity and stability of the compound. Molecular targets include enzymes and proteins, where the compound can inhibit or activate specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium hexachlorostannate (Na2[SnCl6])
- Potassium stannate (K2[Sn(OH)6])
- Sodium stannate (Na2[Sn(OH)6])
Uniqueness
Stannate(1-), pentachloro-, sodium is unique due to its specific coordination environment and reactivity. Unlike sodium hexachlorostannate, which has six chlorine atoms coordinated to the tin atom, this compound has five chlorine atoms, resulting in different chemical properties and applications. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in research and industry.
Propiedades
Número CAS |
63549-50-8 |
|---|---|
Fórmula molecular |
Cl5NaSn |
Peso molecular |
319.0 g/mol |
Nombre IUPAC |
sodium;tin(4+);pentachloride |
InChI |
InChI=1S/5ClH.Na.Sn/h5*1H;;/q;;;;;+1;+4/p-5 |
Clave InChI |
WTJPXZOICRYGAQ-UHFFFAOYSA-I |
SMILES canónico |
[Na+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sn+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



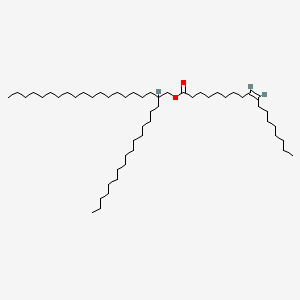
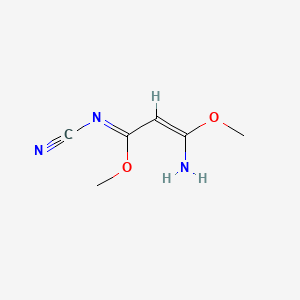

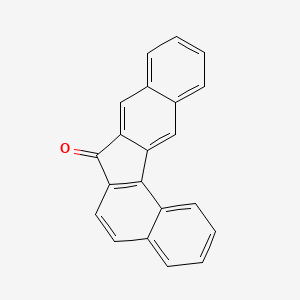


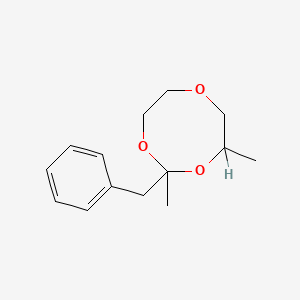
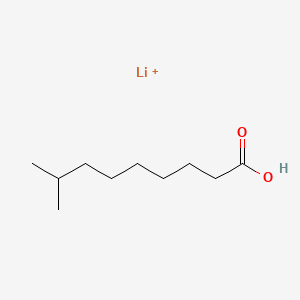

![9-Methyl-1-oxaspiro[5.5]undecan-2-one](/img/structure/B12653847.png)
